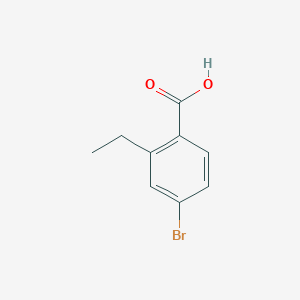

4-Bromo-2-ethylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICLFMFOLSIPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443114 | |

| Record name | 4-Bromo-2-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644984-78-1 | |

| Record name | 4-Bromo-2-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Bromo-2-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Bromo-2-ethylbenzoic acid. Due to the limited availability of experimentally determined data in public literature, this guide also furnishes detailed, standard experimental protocols for the characterization of key physical parameters.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 644984-78-1 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1] |

| Canonical SMILES | CCC1=C(C=CC(=C1)Br)C(=O)O | [1] |

| InChI Key | QICLFMFOLSIPOD-UHFFFAOYSA-N | [1][2] |

| Physical Form | Crystalline Solid | [2][3] |

| Purity | Typically available at 95% or 98% purity from commercial suppliers. | [2][3] |

Physical Properties

| Property | Value | Method | Source |

| Melting Point | Data not available | Experimental | |

| Boiling Point | Data not available | Experimental | [4] |

| Density | Data not available | Experimental | |

| Solubility | Data not available | Experimental | |

| pKa | Data not available | Experimental | |

| XLogP3-AA | 2.9 | Predicted | [1] |

| Hydrogen Bond Donor Count | 1 | Predicted | [1] |

| Hydrogen Bond Acceptor Count | 2 | Predicted | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the primary physical properties of a crystalline organic acid like this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, which is sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded. This range is reported as the melting point. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Profile

The solubility of this compound in various solvents can be determined through systematic qualitative analysis.

Methodology:

-

Solvent Selection: A range of solvents should be tested, including water, common organic solvents (e.g., ethanol, acetone, dichloromethane), and aqueous solutions of varying pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH).

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated and observed for dissolution at room temperature. If the compound does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.

-

Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each solvent. Solubility in acidic or basic solutions provides insight into the compound's acidic nature.

Acid Dissociation Constant (pKa) Determination

The pKa is a quantitative measure of the strength of an acid in solution.

Methodology:

-

Titration: A standard method for pKa determination is potentiometric titration. A weighed amount of this compound is dissolved in a suitable solvent (often a water-alcohol mixture for compounds with limited water solubility).

-

Apparatus: A pH meter with a calibrated electrode and a burette are used.

-

Procedure: The solution of the acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

References

An In-depth Technical Guide to 4-Bromo-2-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Bromo-2-ethylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis.

Chemical Structure and Identifiers

This compound is a disubstituted benzoic acid derivative with a bromine atom at the 4-position and an ethyl group at the 2-position of the benzene ring.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 644984-78-1[1] |

| Molecular Formula | C₉H₉BrO₂[1][2] |

| Molecular Weight | 229.07 g/mol [1] |

| SMILES | CCC1=C(C=CC(=C1)Br)C(=O)O[1] |

| InChI | InChI=1S/C9H9BrO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)[1] |

| InChIKey | QICLFMFOLSIPOD-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Crystalline solid[2] | Vendor Data |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| pKa | No data available | - |

| LogP (predicted) | 2.9[1][3] | PubChem |

| Solubility | No data available | - |

For comparison, the melting point of the related compound 4-bromobenzoic acid is 252-254 °C. The ethyl group at the ortho position in this compound may lead to a lower melting point due to steric hindrance affecting the crystal packing.

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, based on its structure, the expected spectral characteristics can be predicted. Vendor websites indicate that NMR, HPLC, and LC-MS data are available upon request.[4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern due to the disubstitution. The ethyl group would present as a triplet and a quartet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the bromo and ethyl substituents. The two carbons of the ethyl group would be found in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be expected around 1700 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic groups, as well as C=C stretching vibrations for the aromatic ring.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the ethyl group. Predicted m/z values for various adducts have been calculated.[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, a general and plausible synthetic route involves the oxidation of the corresponding ethyl-substituted toluene derivative.

Synthesis of this compound

A common method for the synthesis of substituted benzoic acids is the oxidation of the corresponding alkylbenzene.[5]

Reaction Scheme:

References

- 1. This compound | C9H9BrO2 | CID 10657005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C9H9BrO2) [pubchemlite.lcsb.uni.lu]

- 4. 644984-78-1|this compound|BLD Pharm [bldpharm.com]

- 5. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-2-ethylbenzoic Acid (CAS: 644984-78-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-ethylbenzoic acid, a key chemical intermediate in organic synthesis and drug discovery. This document collates available physicochemical data, outlines plausible synthetic methodologies, and explores its potential applications in medicinal chemistry.

Core Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structural features, including the bromine atom at the para position and the ethyl group at the ortho position relative to the carboxyl group, make it a versatile building block in the synthesis of more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 644984-78-1 | [2] |

| Molecular Formula | C₉H₉BrO₂ | [3][4] |

| Molecular Weight | 229.07 g/mol | [2][5] |

| Physical Form | Crystalline Solid | [3] |

| Purity | Typically available at 95%, 97%, or 98% | [3] |

| Storage | Sealed in a dry environment at room temperature. |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, analysis of spectra from closely related compounds can offer insights into the expected spectral characteristics.

Expected ¹H NMR Features:

-

Aromatic protons would appear as multiplets or distinct doublets and doublets of doublets in the aromatic region (typically δ 7.0-8.0 ppm).

-

The ethyl group would show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region.

-

The carboxylic acid proton would be a broad singlet at a downfield chemical shift (often >10 ppm).

Expected ¹³C NMR Features:

-

The spectrum would show nine distinct carbon signals.

-

The carboxylic acid carbonyl carbon would be significantly downfield (>165 ppm).

-

Aromatic carbons would appear in the typical range of δ 120-140 ppm.

-

The ethyl group carbons would be found in the upfield region.

Expected IR Spectroscopy Features:

-

A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid group around 1700 cm⁻¹.

-

C-H stretches from the aromatic ring and the ethyl group.

-

C-Br stretch at lower wavenumbers.

Expected Mass Spectrometry Features:

-

The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the ethyl group.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, based on standard organic chemistry transformations and protocols for similar molecules, two plausible synthetic routes are proposed below.

Method 1: Bromination of 2-Ethylbenzoic Acid

This approach involves the direct electrophilic bromination of 2-ethylbenzoic acid. The carboxylic acid group is a meta-director; however, the ethyl group is an ortho, para-director. The para-position to the ethyl group is the most likely site for bromination due to steric hindrance at the ortho-positions.

Illustrative Experimental Protocol:

-

Dissolution: Dissolve 2-ethylbenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the flask at room temperature. The reaction may be catalyzed by the addition of a Lewis acid like iron(III) bromide (FeBr₃).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic pathway for this compound via bromination.

Method 2: Oxidation of 4-Bromo-2-ethyltoluene

This route involves the oxidation of the methyl group of 4-bromo-2-ethyltoluene to a carboxylic acid. This is a common method for the preparation of benzoic acid derivatives.

Illustrative Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-ethyltoluene (1 equivalent) and a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.

-

Oxidation: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the product precipitates.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent to obtain pure this compound.

A similar oxidation of p-bromotoluene to 4-bromobenzoic acid has been reported using oxygen as the oxidant in the presence of a cobalt acetate and manganese acetate catalyst.[7]

Caption: Synthetic pathway for this compound via oxidation.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. While specific examples of its direct use are not widely published, the reactivity of its functional groups makes it a valuable precursor.

The related compound, 4-Bromo-2-methylbenzoic acid, is a well-documented intermediate in the synthesis of various pharmaceutical scaffolds, including isoindolinone derivatives and phenoxybenzoylphenyl acetic acids.[8][9] These classes of compounds have shown a range of biological activities. This suggests that this compound could similarly be employed in the synthesis of novel drug candidates.

Benzoic acid derivatives, in general, have been investigated for a wide array of biological activities, including:

-

Anticancer and Cytotoxic Activity: Many benzoic acid derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[10]

-

Antimicrobial Activity: The carboxylate group and the lipophilic aromatic ring can contribute to antimicrobial properties.[10]

-

Antioxidant Activity: Substituted benzoic acids have been evaluated for their ability to scavenge free radicals.[11]

Illustrative Experimental Protocol: MTT Assay for Cytotoxicity Screening

To evaluate the potential anticancer activity of this compound or its derivatives, a standard MTT assay can be performed.

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion

This compound (CAS 644984-78-1) is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to other well-studied bromo-benzoic acid derivatives suggests its utility as a versatile building block for creating novel molecules with potential biological activity. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential in the development of new therapeutics and functional materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C9H9BrO2 | CID 10657005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS:644984-78-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. 644984-78-1|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]

- 7. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

- 8. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

4-Bromo-2-ethylbenzoic acid molecular weight

An In-depth Technical Guide to 4-Bromo-2-ethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It covers its chemical and physical properties, a representative synthetic pathway, potential applications in research and development, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a substituted benzoic acid derivative. Its chemical structure incorporates a bromine atom and an ethyl group on the benzene ring, making it a versatile building block for the synthesis of more complex molecules. The compound typically appears as a crystalline solid[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 229.07 g/mol | [2][3] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][4] |

| CAS Number | 644984-78-1 | [1][2][4] |

| IUPAC Name | This compound | |

| Physical Form | Crystalline Solid | [1] |

| Purity | Typically ≥95% | |

| InChI Key | QICLFMFOLSIPOD-UHFFFAOYSA-N | [1] |

| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [5] |

Synthesis and Purification

While specific industrial synthesis protocols are proprietary, a common laboratory-scale approach involves the oxidation of the corresponding ethyl-substituted toluene. This method is analogous to the synthesis of similar benzoic acid derivatives.

Caption: A proposed synthetic route for this compound.

Experimental Protocol: Synthesis via Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2-ethyltoluene in an aqueous solution.

-

Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Cool the mixture to room temperature and filter to remove manganese dioxide precipitate.

-

Acidification: Acidify the filtrate with a strong acid (e.g., HCl) to a pH of approximately 2. This will precipitate the carboxylic acid product.

-

Isolation & Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs and other complex organic molecules. Its functional groups—the carboxylic acid and the bromo group—provide two reactive sites for various chemical transformations.

Analogous to the closely related compound 4-bromo-2-methylbenzoic acid, this molecule can be used in:

-

Cross-Coupling Reactions: The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds[6].

-

Acylation and Esterification: The carboxylic acid group can be readily converted to esters, amides, or acid chlorides, enabling its incorporation into larger molecular scaffolds[6][7].

-

Synthesis of Heterocycles: It is a valuable starting material for constructing heterocyclic systems, such as isoindolinones, which are privileged structures in medicinal chemistry[6].

Caption: Reactivity and synthetic utility of this compound.

Experimental Protocols: Characterization

After synthesis and purification, the identity and purity of the compound must be confirmed. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol: ¹H NMR Characterization

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a proton (¹H) NMR spectrum. A standard acquisition includes 16-64 scans, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis:

-

Chemical Shift (δ): Identify peaks corresponding to the aromatic protons, the methylene (-CH₂-) protons of the ethyl group, the methyl (-CH₃) protons of the ethyl group, and the acidic proton of the carboxylic acid.

-

Integration: Integrate the peak areas to confirm the relative ratio of protons in the molecule.

-

Splitting Patterns (Multiplicity): Analyze the coupling patterns (e.g., triplet for the methyl group, quartet for the methylene group) to confirm the connectivity of the ethyl group.

-

Safety and Handling

This compound is classified with the GHS signal word "Warning" and is associated with the following hazards:

-

H315: Causes skin irritation[2].

-

H335: May cause respiratory irritation[5].

-

H372: May cause damage to organs through prolonged or repeated exposure[2].

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete information.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H9BrO2 | CID 10657005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:644984-78-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | CAS:644984-78-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. aobchem.com [aobchem.com]

- 6. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 7. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 4-Bromo-2-ethylbenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-Bromo-2-ethylbenzoic acid (CAS No. 644984-78-1). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted and typical spectroscopic data based on known values for structurally similar compounds. Detailed, generalized experimental protocols for the acquisition of such data are also provided.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet | 1H | -COOH |

| ~7.8 | Doublet | 1H | Ar-H (ortho to -COOH) |

| ~7.6 | Doublet of doublets | 1H | Ar-H (meta to -COOH, ortho to -Br) |

| ~7.5 | Doublet | 1H | Ar-H (ortho to -Br) |

| ~2.8 | Quartet | 2H | -CH₂CH₃ |

| ~1.2 | Triplet | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~142 | Ar-C (C-2, attached to ethyl) |

| ~135 | Ar-C (C-1, attached to -COOH) |

| ~132 | Ar-C (C-5) |

| ~130 | Ar-C (C-6) |

| ~128 | Ar-C (C-3) |

| ~125 | Ar-C (C-4, attached to -Br) |

| ~25 | -CH₂CH₃ |

| ~15 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Typical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~800-900 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~550-650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 228/230 | High | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 211/213 | Medium | [M-OH]⁺ |

| 183/185 | Medium | [M-COOH]⁺ |

| 104 | High | [M-Br-CO]⁺ or [C₇H₇O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the peaks to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of ~10 µg/mL.

-

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

-

-

Data Acquisition (EI):

-

Introduce the sample into the ion source, where it is vaporized and bombarded with high-energy electrons.

-

This will cause ionization and fragmentation of the molecule.

-

The resulting mass spectrum will show the molecular ion and a series of fragment ions.

-

Synthetic Pathway

A plausible synthetic route for this compound can be envisioned starting from a commercially available precursor. The following diagram illustrates a logical two-step synthesis.

Caption: A proposed synthetic workflow for this compound.

This proposed synthesis involves the electrophilic aromatic substitution (bromination) of 2-ethylbenzoic acid. The ethyl group is an ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group at the ortho position, the bromination is expected to occur predominantly at the para position, yielding the desired this compound. The reaction is typically catalyzed by a Lewis acid such as iron(III) bromide (FeBr₃).

Technical Guide: Solubility Profile of 4-Bromo-2-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility information for 4-Bromo-2-ethylbenzoic acid. Due to the limited availability of specific experimental solubility data in published literature, this document focuses on providing detailed, established methodologies for researchers to determine the solubility of this compound in various solvents. The protocols outlined below are standard methods for characterizing the solubility of organic crystalline compounds.

Data Presentation

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents has not been extensively published. Researchers are encouraged to use the experimental protocols detailed in this guide to generate their own data. The following table provides a recommended template for organizing and presenting experimentally determined solubility data for clear comparison.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Water | ||||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Hexane |

Experimental Protocols

The following are detailed experimental protocols for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial.

-

Place the vials in a constant temperature shaker or water bath and agitate until equilibrium is reached. A typical duration is 24-48 hours to ensure saturation.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

Weigh the dish or vial containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and well below the melting point of the compound until a constant weight of the dried solute is achieved.

-

The solubility can then be calculated as grams of solute per 100 mL of solvent or in other desired units.

Isothermal Shake-Flask Method with HPLC/UV-Vis Analysis

This is a common and accurate method for determining the solubility of a compound.

Materials:

-

This compound

-

Selected solvents

-

HPLC system with a suitable column (e.g., C18) and UV detector or a UV-Vis spectrophotometer

-

Vials with screw caps

-

Constant temperature shaker

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined time (e.g., 24, 48, 72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully pipette a known volume of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis to determine the concentration of dissolved this compound.

-

The solubility is the concentration determined from the analysis, corrected for the dilution factor.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal shake-flask method followed by concentration analysis.

An In-depth Technical Guide to the Purity Standards of 4-Bromo-2-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for 4-Bromo-2-ethylbenzoic acid, a key intermediate in pharmaceutical synthesis. This document outlines typical purity specifications, potential impurities arising from common synthetic routes, and detailed analytical methodologies for purity assessment. The information presented herein is intended to support researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this critical raw material.

Introduction to this compound

This compound (CAS No. 644984-78-1) is a substituted benzoic acid derivative increasingly utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its chemical structure, featuring a bromine atom and an ethyl group on the benzoic acid core, provides versatile handles for further chemical modifications. Given its role in the pharmaceutical industry, ensuring high purity and a well-defined impurity profile is paramount for the safety and efficacy of the final drug product.

Table 1: General Specifications for this compound

| Parameter | Specification | Typical Value |

| Appearance | White to off-white crystalline powder | Conforms |

| Purity (by HPLC) | ≥ 98.0%[1] | 98.5% - 99.5% |

| Purity (by Titration) | 98.0% - 102.0% | 99.8% |

| Melting Point | 104-108 °C | 106 °C |

| Loss on Drying | ≤ 0.5% | 0.2% |

| Residue on Ignition | ≤ 0.1% | 0.05% |

| Heavy Metals | ≤ 10 ppm | < 10 ppm |

Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its manufacturing process. Two common synthetic pathways are the bromination of 2-ethylbenzoic acid and the oxidation of 4-bromo-2-ethyltoluene. Each route presents a unique set of potential process-related impurities and by-products.

Impurities from the Bromination of 2-Ethylbenzoic Acid

The direct bromination of 2-ethylbenzoic acid is a common synthetic route. The ethyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. This complex directing effect can lead to the formation of several isomeric impurities.

References

A Technical Guide to 4-Bromo-2-ethylbenzoic Acid for Researchers and Drug Development Professionals

Introduction

4-Bromo-2-ethylbenzoic acid (CAS No. 644984-78-1) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its utility in the construction of more complex molecular architectures makes it a compound of interest for researchers in medicinal chemistry and materials science. The presence of the bromine atom and the carboxylic acid group on the benzene ring allows for a variety of chemical transformations, most notably in cross-coupling reactions. This guide provides an in-depth overview of the commercial availability of this compound, a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling, and a logical workflow for sourcing such chemical reagents.

Commercial Availability

A critical first step for any research or development project is securing a reliable source of starting materials. This compound is available from a range of commercial suppliers. The following table summarizes key information from several vendors to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 644984-78-1 | C₉H₉BrO₂ | 95% | 100 mg, 250 mg, 1 g, 5 g, 25 g |

| CymitQuimica | This compound | 644984-78-1 | C₉H₉BrO₂ | 98% | 250 mg, 1 g, 5 g, 10 g, 25 g |

| AOBChem | This compound | 644984-78-1 | C₉H₉BrO₂ | 97% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 100 g |

| Apollo Scientific | This compound | 644984-78-1 | C₉H₉BrO₂ | Not Specified | 1 g, 5 g, 10 g, 25 g (currently out of stock) |

| Sunway Pharm Ltd. | This compound | 644984-78-1 | C₉H₉BrO₂ | 97% | 1 g, 5 g, 25 g |

| Aaron Chemicals | This compound | 644984-78-1 | C₉H₉BrO₂ | Not Specified | Inquire for details |

| Oakwood Chemical | This compound | 644984-78-1 | C₉H₉BrO₂ | Not Specified | Inquire for details |

| Fluoropharm | This compound | 644984-78-1 | C₉H₉BrO₂ | 98% Min | Inquire for details |

Key Synthetic Applications and Experimental Protocols

Substituted bromobenzoic acids are frequently employed as key intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. One of the most powerful and widely used methods for carbon-carbon bond formation is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction couples an organohalide (like this compound) with an organoboron compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for the Suzuki coupling of aryl bromides with arylboronic acids.

Materials:

-

Aryl bromide (e.g., a derivative of 4-bromo-2-methylbenzoic acid)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

-

Base (e.g., Potassium Carbonate [K₂CO₃], Sodium Carbonate [Na₂CO₃], or Potassium Phosphate [K₃PO₄], 2-3 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Logical and Experimental Workflows

Effective research and development relies on structured and logical processes. The following diagrams, generated using the DOT language, illustrate key workflows relevant to the procurement and application of this compound.

References

An In-depth Technical Guide to the Synthesis Precursors for 4-Bromo-2-ethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic precursors and methodologies for the preparation of 4-bromo-2-ethylbenzoic acid, a valuable building block in pharmaceutical and materials science research. This document outlines two principal synthetic pathways, detailing the necessary starting materials, reaction schemes, and experimental considerations.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethyl group on the benzoic acid core, makes it a versatile intermediate for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and further modifications of the carboxylic acid moiety.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of this compound. The selection of a specific pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway 1: Electrophilic Bromination of 2-Ethylbenzoic Acid

This is the most direct approach, involving the regioselective bromination of commercially available 2-ethylbenzoic acid. The directing effects of the substituents on the aromatic ring play a crucial role in the outcome of this reaction. The ethyl group is an ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. The para-position relative to the activating ethyl group coincides with the meta-position relative to the deactivating carboxylic acid group, thus strongly favoring the formation of the desired 4-bromo isomer.

Caption: Synthetic Route via Direct Bromination.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of 2-ethylbenzoic acid in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of a Lewis acid, such as iron(III) bromide.

-

Reagent Addition: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. The addition should be performed in the dark to prevent radical side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Ethylbenzoic Acid |

| Key Reagents | Bromine, Iron(III) Bromide |

| Typical Yield | High (expected > 80%) |

| Purity | >95% after recrystallization |

Pathway 2: Grignard Carboxylation of 1,4-Dibromo-2-ethylbenzene

This multi-step pathway offers an alternative route starting from 2-ethylaniline. This approach involves the synthesis of a di-halogenated intermediate, followed by a selective Grignard reaction and carboxylation.

Caption: Multi-step Synthesis via Grignard Carboxylation.

Experimental Protocols (General Procedures):

Step 1: Synthesis of 1-Bromo-2-ethylbenzene from 2-Ethylaniline (Sandmeyer Reaction)

-

Diazotization: Slowly add a solution of sodium nitrite in water to a cooled (0-5 °C) solution of 2-ethylaniline in aqueous hydrobromic acid.

-

Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.

-

Work-up and Purification: The mixture is heated to complete the reaction, and the product is isolated by steam distillation or solvent extraction. The crude 1-bromo-2-ethylbenzene is then purified by distillation.

Step 2: Synthesis of 1,4-Dibromo-2-ethylbenzene

-

Bromination: Following a similar procedure to Pathway 1, 1-bromo-2-ethylbenzene is brominated using bromine and a Lewis acid catalyst. The para-directing effect of the ethyl group leads to the formation of 1,4-dibromo-2-ethylbenzene.

-

Purification: The product is purified by distillation or recrystallization.

Step 3: Selective Grignard Reaction and Carboxylation

-

Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated (e.g., with a crystal of iodine). A solution of 1,4-dibromo-2-ethylbenzene in anhydrous tetrahydrofuran (THF) is added slowly. The formation of the Grignard reagent is expected to occur selectively at the less sterically hindered 4-position. The differential reactivity of the C-Br bonds is key to this selectivity.

-

Carboxylation: The resulting Grignard reagent is then carboxylated by pouring it over crushed dry ice (solid carbon dioxide) or by bubbling dry CO2 gas through the solution.

-

Work-up: The reaction mixture is quenched with dilute hydrochloric acid. The organic layer is extracted, washed, dried, and the solvent is evaporated.

-

Purification: The final product, this compound, is purified by recrystallization.

Quantitative Data:

| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |

| 1 | 2-Ethylaniline | NaNO₂, HBr, CuBr | 1-Bromo-2-ethylbenzene | 70-80% |

| 2 | 1-Bromo-2-ethylbenzene | Br₂, FeBr₃ | 1,4-Dibromo-2-ethylbenzene | 80-90% |

| 3 | 1,4-Dibromo-2-ethylbenzene | Mg, CO₂ | This compound | 60-70% |

Summary of Synthesis Precursors

The following table summarizes the key precursors for each synthetic pathway.

| Pathway | Primary Precursor | Other Key Reagents |

| 1 | 2-Ethylbenzoic Acid | Bromine, Lewis Acid (e.g., FeBr₃) |

| 2 | 2-Ethylaniline | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide, Bromine, Magnesium, Carbon Dioxide |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The direct bromination of 2-ethylbenzoic acid offers a more streamlined and atom-economical approach, likely resulting in high yields of the desired product. The multi-step Grignard carboxylation pathway, while more complex, provides an alternative starting from a different commercially available precursor and showcases a classic organometallic transformation. The choice of synthesis will ultimately be guided by precursor availability, scalability requirements, and the specific expertise of the research team. This guide provides the foundational knowledge for the successful laboratory preparation of this important synthetic intermediate.

Reactivity Profile of 4-Bromo-2-ethylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-ethylbenzoic acid is a versatile benzoic acid derivative of significant interest in organic synthesis and drug discovery. Its trifunctional nature, featuring a carboxylic acid group, a bromine substituent, and an ethyl group on the aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, including its physical and spectroscopic properties, and detailed experimental protocols for its key reactions. The strategic positioning of the functional groups makes it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₉BrO₂.[1][2][3] Its structural and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 644984-78-1 | [1][2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | No data available | |

| Boiling Point | No data available | [4] |

| Solubility | Soluble in alcohols and diethyl ether; slightly soluble in water.[5] (Data for analogous 4-bromobenzoic acid) | |

| pKa | No data available |

Spectroscopic Data

| Spectroscopy | Expected Peaks for this compound (based on analogs) | Reference Data (4-bromobenzoic acid) |

| ¹H NMR | Aromatic protons (d, d, s), ethyl group protons (q, t), carboxylic acid proton (s, broad) | ¹H NMR (400 MHz, DMSO-d₆) δ: 7.70 (d, J = 8.6 Hz, 2 H), 7.86 (d, J = 8.6 Hz, 2 H), 13.16 (s, 1 H).[5] |

| ¹³C NMR | Aromatic carbons, ethyl group carbons, carboxylic acid carbon | ¹³C NMR(400 MHz, DMSO-d₆) δ: 127.1, 130.2, 131.5, 131.9, 166.8.[5] |

| Mass Spec (MS) | Molecular ion peak corresponding to C₉H₉BrO₂ | Data for ethyl 4-bromobenzoate shows a molecular weight of 229.071.[6] |

| Infrared (IR) | C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-Br stretch, aromatic C-H stretches | Data available for ethyl 4-bromobenzoate.[7] |

Reactivity Profile and Key Reactions

This compound possesses three key reactive sites: the carboxylic acid group, the bromine atom on the aromatic ring, and the benzylic protons of the ethyl group. This allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for various transformations, most notably esterification and amide bond formation.

Esterification of this compound can be achieved by reaction with an alcohol under acidic conditions. A typical procedure involves heating the carboxylic acid in the presence of an alcohol and a catalytic amount of a strong acid.

Experimental Protocol (Adapted from a similar substrate):

-

Reaction: this compound is dissolved in methanol.

-

Catalyst: A catalytic amount of concentrated sulfuric acid is added.

-

Conditions: The mixture is heated to reflux for several hours.

-

Work-up: After completion, the reaction is worked up by extraction with an organic solvent and washed to remove the acid catalyst. The organic layer is then dried and concentrated to yield the methyl ester.[8]

The formation of amides from this compound requires the activation of the carboxylic acid, which can then react with a primary or secondary amine. Common coupling reagents include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

Experimental Protocol (General Procedure):

-

Activation: this compound is dissolved in an anhydrous solvent like DMF or DCM, along with a non-nucleophilic base (e.g., DIPEA). A coupling reagent such as HATU is then added, and the mixture is stirred to form the activated ester.

-

Coupling: The desired amine is added to the reaction mixture.

-

Conditions: The reaction is typically stirred at room temperature for several hours.

-

Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring is a key site for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting the aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol (General Procedure):

-

Reactants: this compound, an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents) are combined in a reaction vessel.[9]

-

Solvent: A degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water) is added.[9]

-

Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The product is then purified by chromatography.

Other Reactions

The aromatic ring of this compound can also participate in other reactions such as Friedel-Crafts acylation, and the benzylic position of the ethyl group can be a site for radical halogenation, although these are less commonly reported for this specific molecule. The molecule can serve as a precursor for the synthesis of various heterocyclic compounds like isoindolinones.[10]

Visualizations

Key Reaction Pathways

Caption: Key reaction pathways of this compound.

Experimental Workflow for Suzuki Coupling

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship of Functional Group Reactivity

Caption: Logical relationship of functional group reactivity.

Conclusion

This compound is a highly functionalized building block with a rich and versatile reactivity profile. The presence of the carboxylic acid, aryl bromide, and ethyl group allows for a wide array of synthetic transformations, including esterification, amide coupling, and palladium-catalyzed cross-coupling reactions. This guide has provided an in-depth overview of its properties and reactivity, along with adaptable experimental protocols. The strategic application of these reactions enables the synthesis of a diverse range of complex organic molecules, highlighting the importance of this compound in modern organic synthesis and drug development. Further research into the specific reaction conditions and yields for this particular substrate will undoubtedly expand its utility in these fields.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound | C9H9BrO2 | CID 10657005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 644984-78-1|this compound|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 7. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 8. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to MEK Inhibition in the MAPK/ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] A key component of this pathway is the RAS-RAF-MEK-ERK cascade, which is frequently dysregulated in a significant portion of human cancers, making it a prime target for therapeutic intervention.[1][3] In fact, mutations in RAS genes are found in approximately 33% of all human cancers, with BRAF mutations occurring in about 8%.[4] This guide provides a comprehensive technical overview of the MEK signaling pathway, the mechanism of action of MEK inhibitors, and the experimental protocols used to study these targeted therapies.

The Core MEK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a three-tiered kinase cascade that transmits extracellular signals to intracellular targets.[4][] The signal is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of the small GTPase, Ras.[1][] Activated Ras then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).[1] RAF proteins subsequently phosphorylate and activate the dual-specificity kinases MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1] Finally, activated MEK1/2 phosphorylate and activate the terminal effectors of the cascade, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[1] Phosphorylated ERK (p-ERK) translocates to the nucleus, where it regulates transcription factors that drive cell proliferation and survival.[1][6]

The aberrant activation of this pathway, often due to mutations in BRAF or RAS, is a major driver of tumorigenesis and tumor development.[4][] Therefore, inhibiting key nodes in this cascade, such as MEK, represents an attractive therapeutic strategy.[4]

Mechanism of Action of MEK Inhibitors

MEK inhibitors are a class of targeted therapies that specifically block the activity of MEK1 and MEK2.[1] A key feature of most MEK inhibitors is their allosteric, non-ATP-competitive mechanism.[1][7] They bind to a unique pocket adjacent to the ATP-binding site on the MEK protein.[1][8] This binding induces a conformational change that locks MEK in an inactive state, preventing it from being phosphorylated by RAF and thereby inhibiting its kinase activity.[7][8] This allosteric inhibition provides high specificity for MEK, reducing the off-target effects that can be associated with ATP-competitive inhibitors.[8] By blocking MEK, these drugs prevent the phosphorylation and activation of ERK, leading to the suppression of downstream signaling, which ultimately inhibits tumor cell proliferation and can induce apoptosis.[8][9]

Methodological Approaches for Evaluating MEK Inhibitors

The development and characterization of MEK inhibitors require a suite of robust experimental methods to determine potency, selectivity, and cellular effects.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1 and/or MEK2. This is crucial for determining the half-maximal inhibitory concentration (IC50).[10]

Experimental Protocol (Luminescence-Based - e.g., ADP-Glo™): [11]

-

Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., in DMSO) and then further dilute in a kinase reaction buffer.

-

Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control. Add a solution containing purified, recombinant active MEK1 or MEK2 enzyme and an inactive ERK2 substrate.[11]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific MEK isoform to ensure accurate IC50 determination.[11][12]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[11]

-

ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes.[10]

-

Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes.[11]

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to MEK activity.[10]

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[10]

Cell-Based Western Blot for Target Engagement

Objective: To confirm that the inhibitor can engage and block the MEK pathway within intact cells by measuring the phosphorylation status of ERK1/2.[13]

Experimental Protocol: [10][14]

-

Cell Culture and Treatment: Seed cancer cells with a known activated MAPK pathway (e.g., BRAF V600E mutant melanoma cells) in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the MEK inhibitor for a specified time (e.g., 1-24 hours).[15]

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[15]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like a BCA or Bradford assay to ensure equal protein loading.[15]

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[10]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[10]

-

After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[15]

-

-

Loading Control: To ensure equal protein loading, strip the membrane and re-probe it with an antibody against total ERK1/2.[10]

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. A dose-dependent decrease in the p-ERK/total ERK ratio indicates effective target engagement by the inhibitor.[14]

Application & Quantitative Data

The ultimate goal of a MEK inhibitor is to translate biochemical potency into anti-proliferative effects in cancer cells. The IC50 value, as determined by cell viability assays, is a critical metric for this evaluation.[16]

Comparative IC50 Values of MEK Inhibitors

The potency of MEK inhibitors can vary significantly across different cancer cell lines, often influenced by the underlying genetic mutations driving the cancer. The table below summarizes representative IC50 values for two well-known MEK inhibitors, Trametinib and Selumetinib, across various cancer cell lines.

| Cell Line | Cancer Type | Key Mutation(s) | Trametinib IC50 (nM) | Selumetinib IC50 (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 0.52 | 1.0 - 2.5 |

| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 0.48 | >10,000 |

| NCI-H460 | Non-Small Cell Lung | KRAS Q61H, MAP2K1 Y134C | - | - |

| HCT-116 | Colorectal Carcinoma | KRAS G13D | 8 | 22 |

Data collated from multiple sources for illustrative purposes.[16][17][18]

This data highlights the differential sensitivity of cancer cells to MEK inhibition. For instance, both A375 and HT-29 cell lines harbor the BRAF V600E mutation, yet HT-29 is markedly less sensitive to Selumetinib, suggesting other resistance mechanisms may be at play.[16]

Logical Flow for Target Validation

The process of validating a kinase inhibitor involves a logical progression from initial discovery to preclinical evaluation. This workflow ensures that only the most promising candidates advance.

Conclusion

The RAS-RAF-MEK-ERK pathway remains a cornerstone of cancer research and a highly validated target for drug development.[4][19] The development of MEK inhibitors has provided significant clinical benefits, particularly for cancers driven by BRAF mutations.[9] A thorough understanding of the pathway's mechanism, coupled with rigorous application of biochemical and cell-based assays, is essential for the successful discovery and development of novel inhibitors. The methodological and quantitative approaches detailed in this guide provide a foundational framework for professionals dedicated to advancing targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-Bromo-2-ethylbenzoic Acid: A Strategic Building Block in Modern Organic Synthesis

For Immediate Release

[City, State] – December 27, 2025 – In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-ethylbenzoic acid has emerged as a versatile and highly valuable scaffold, particularly in the realms of pharmaceutical research and drug development. Its unique substitution pattern, featuring a carboxylic acid, an ethyl group, and a bromine atom on a benzene ring, offers multiple reaction sites for diversification, making it a key intermediate in the synthesis of a range of biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its application in synthesis. This compound is a solid at room temperature with a molecular formula of C₉H₉BrO₂ and a molecular weight of approximately 229.07 g/mol .[1][2] The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other derivatizations.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 644984-78-1 | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | Typically ≥95% | [3] |

| Storage | Sealed in dry, room temperature | [3] |

| SMILES | CCC1=C(C=CC(=C1)Br)C(=O)O | [1] |

| InChIKey | QICLFMFOLSIPOD-UHFFFAOYSA-N | [1] |

Core Applications in Organic Synthesis

This compound serves as a linchpin in the synthesis of complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and the bromine atom of this compound makes it an excellent substrate for this transformation. This reaction is notably employed in the synthesis of precursors to high-value compounds, including the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib (PF-06463922).[4] In the synthesis of Lorlatinib, a derivative of this compound is coupled with a boronate ester to form a key biaryl linkage.[4][5]

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps.

Buchwald-Hartwig Amination: Forging C-N Bonds